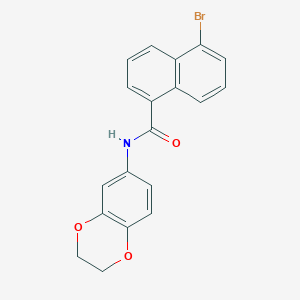
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide is a chemical compound that is extensively studied in scientific research. This compound is commonly referred to as BDBN and has gained significant attention due to its potential therapeutic applications. BDBN is a benzodioxin derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of BDBN is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins in the body. BDBN has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. This inhibition leads to the suppression of tumor growth and proliferation. BDBN has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BDBN has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. BDBN has also been shown to inhibit the expression of inflammatory mediators, such as prostaglandins and cytokines. Additionally, BDBN has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BDBN has several advantages for lab experiments. This compound is stable and can be easily synthesized in the lab. BDBN is also soluble in a variety of solvents, which makes it suitable for use in various experimental techniques. However, BDBN has some limitations for lab experiments. This compound is relatively expensive, which may limit its use in some research studies. Additionally, BDBN has low bioavailability, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of BDBN. One potential direction is the further investigation of its potential use as an anticancer agent. BDBN has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. BDBN has shown neuroprotective effects in preclinical studies, and further research is needed to determine its potential therapeutic applications in this area. Additionally, the development of BDBN analogs may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, BDBN is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various research studies, including its potential use as an anticancer agent, anti-inflammatory agent, and as a potential treatment for neurodegenerative diseases. BDBN has several advantages for lab experiments, including its stability and solubility. However, this compound has some limitations, including its relatively high cost and low bioavailability. Further research is needed to determine the potential therapeutic applications of BDBN and to develop more potent and selective analogs.
Synthesis Methods
The synthesis of BDBN involves a multi-step process that includes several chemical reactions. The first step involves the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1-naphthylamine to produce BDBN. The synthesis of BDBN is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
BDBN has been extensively studied in scientific research due to its potential therapeutic applications. This compound has shown promising results in various research studies, including its potential use as an anticancer agent, anti-inflammatory agent, and as a potential treatment for neurodegenerative diseases. BDBN has also been studied for its potential use in the treatment of bacterial infections.
properties
IUPAC Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c20-16-6-2-3-13-14(16)4-1-5-15(13)19(22)21-12-7-8-17-18(11-12)24-10-9-23-17/h1-8,11H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMVFPFFBDMRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B6124574.png)
![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)
![2-(1,4-dimethyl-2-piperazinyl)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}acetamide](/img/structure/B6124585.png)
![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6124587.png)
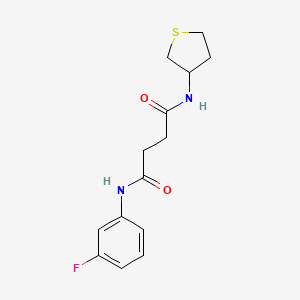
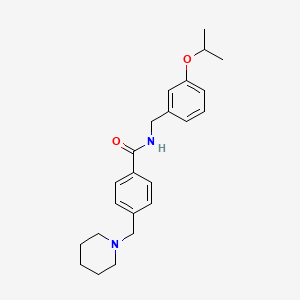
![7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6124606.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
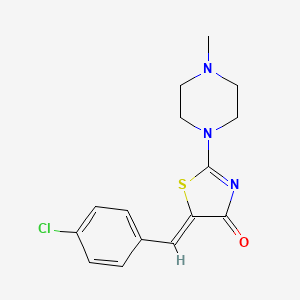

![N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6124640.png)
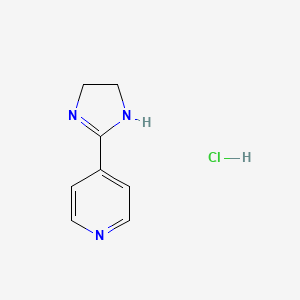
![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine](/img/structure/B6124665.png)